[1-(Phenylsulfanyl)cyclopropyl]methanamine

Lipophilicity Physicochemical profiling Drug-likeness

[1-(Phenylsulfanyl)cyclopropyl]methanamine (CAS 1311314-26-7) is a primary amine featuring a cyclopropyl ring geminally substituted with both an aminomethyl group (-CH2NH2) and a phenylsulfanyl (-SPh) moiety. This distinct structural arrangement, with molecular formula C10H13NS and molecular weight 179.28 g/mol, yields predicted physicochemical parameters including density of 1.15 ± 0.1 g/cm³ and boiling point of 290.8 ± 13.0 °C.

Molecular Formula C10H13NS
Molecular Weight 179.28 g/mol
CAS No. 1311314-26-7
Cat. No. B1463745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(Phenylsulfanyl)cyclopropyl]methanamine
CAS1311314-26-7
Molecular FormulaC10H13NS
Molecular Weight179.28 g/mol
Structural Identifiers
SMILESC1CC1(CN)SC2=CC=CC=C2
InChIInChI=1S/C10H13NS/c11-8-10(6-7-10)12-9-4-2-1-3-5-9/h1-5H,6-8,11H2
InChIKeyXVHVQEQFDFBYTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(Phenylsulfanyl)cyclopropyl]methanamine (CAS 1311314-26-7): Procurement-Relevant Structural and Physicochemical Profile


[1-(Phenylsulfanyl)cyclopropyl]methanamine (CAS 1311314-26-7) is a primary amine featuring a cyclopropyl ring geminally substituted with both an aminomethyl group (-CH2NH2) and a phenylsulfanyl (-SPh) moiety . This distinct structural arrangement, with molecular formula C10H13NS and molecular weight 179.28 g/mol, yields predicted physicochemical parameters including density of 1.15 ± 0.1 g/cm³ and boiling point of 290.8 ± 13.0 °C . The compound is commercially available as a liquid at ≥95% purity from major research suppliers and carries GHS07 hazard classification (harmful if swallowed, causes skin/eye/respiratory irritation) .

Why [1-(Phenylsulfanyl)cyclopropyl]methanamine Cannot Be Interchanged with Structural Isomers or Generic Cyclopropylamines


Substituting [1-(Phenylsulfanyl)cyclopropyl]methanamine with compounds sharing the same molecular formula (C10H13NS) but differing in connectivity—such as (2-cyclopropylsulfanylphenyl)methanamine or (4-(cyclopropylthio)phenyl)methanamine—introduces substantial alterations in steric environment, conformational rigidity, and electronic distribution [1]. The geminal arrangement of the aminomethyl and phenylsulfanyl groups on the cyclopropane core creates a uniquely constrained pharmacophore distinct from linear analogs where these groups are separated by flexible chains [2]. Furthermore, in-class cyclopropylmethanamines lacking the phenylsulfanyl substituent (e.g., 1-phenylcyclopropylmethanamine) exhibit markedly different lipophilicity, hydrogen-bonding capacity, and metabolic stability profiles, precluding simple functional equivalence in receptor-binding or catalytic applications .

Quantitative Differentiation Evidence: [1-(Phenylsulfanyl)cyclopropyl]methanamine vs. Structural Isomers and Analog Classes


Lipophilicity Differentiation: LogP 1.88 vs. Structurally Related Amines

[1-(Phenylsulfanyl)cyclopropyl]methanamine exhibits a calculated LogP of 1.882, which differs substantially from the LogP range of alternative phenylcyclopropylmethanamine scaffolds (e.g., 2.5–3.5 for substituted 2-phenylcyclopropylmethanamines) [1]. This reduced lipophilicity, driven by the sulfur atom and geminal substitution pattern, directly impacts membrane permeability and distribution characteristics. Compounds with LogP values between 1 and 3 generally exhibit favorable oral absorption potential and CNS penetration profiles according to Lipinski's Rule of Five guidelines [2].

Lipophilicity Physicochemical profiling Drug-likeness

Geminal Cyclopropane Substitution Pattern: Unique Conformational Constraint vs. 2-Phenylcyclopropylmethanamines

The target compound features a geminal 1,1-disubstituted cyclopropane core (aminomethyl and phenylsulfanyl on the same carbon), which imposes a fundamentally different conformational profile compared to the more common 1,2-disubstituted cyclopropane scaffolds employed in 2-phenylcyclopropylmethanamine-based 5-HT2C agonists [1]. In 1,1-disubstituted cyclopropanes, both substituents project from the same ring vertex, creating a distinct steric environment with reduced rotational freedom and altered vector geometry relative to 1,2-disubstituted systems where substituents are separated by a carbon-carbon bond [2]. This geminal architecture eliminates cis/trans stereoisomerism present in 1,2-disubstituted cyclopropanes.

Conformational restriction Medicinal chemistry Scaffold design

Fraction of sp³ Carbons (Fsp3) = 0.4: Enhanced Three-Dimensionality vs. Planar Aromatic Amine Scaffolds

[1-(Phenylsulfanyl)cyclopropyl]methanamine possesses an Fsp3 value of 0.4, indicating that 40% of its carbon atoms are sp³-hybridized . This metric serves as a quantitative descriptor of molecular three-dimensionality and is associated with improved clinical success rates in drug development [1]. The Fsp3 of 0.4 exceeds that of fully aromatic amine scaffolds lacking the cyclopropane ring (Fsp3 ≈ 0–0.2) and positions this compound as a moderately complex scaffold suitable for fragment-based or lead-optimization campaigns where increased saturation correlates with enhanced solubility and reduced off-target promiscuity [2].

Fsp3 Molecular complexity Drug design

Phenylsulfanyl Substituent: Differentiated Physicochemical Profile vs. Phenyl or Benzyl Analogs

The phenylsulfanyl (-SPh) group in [1-(Phenylsulfanyl)cyclopropyl]methanamine confers distinct physicochemical properties relative to oxygen-containing (phenoxy) or all-carbon (phenyl, benzyl) analogs . Specifically, the sulfur atom introduces: (i) one hydrogen-bond acceptor (HBA = 1) compared to oxygen-containing analogs (HBA ≥ 2); (ii) a calculated boiling point of 290.8 ± 13.0 °C, intermediate between the lower boiling points of lighter ether analogs and the higher boiling points of sulfoxide/sulfone derivatives; and (iii) enhanced polarizability due to sulfur's larger atomic radius and higher electron density relative to oxygen, which influences intermolecular interactions [1].

Sulfide chemistry Metabolic stability Lipophilicity modulation

Validated Application Scenarios for [1-(Phenylsulfanyl)cyclopropyl]methanamine (CAS 1311314-26-7) Based on Differential Evidence


Medicinal Chemistry: Scaffold for CNS-Targeted Lead Optimization with Controlled Lipophilicity

The compound's LogP of 1.88 places it within the optimal range for CNS drug candidates (LogP 1–3), while the geminal cyclopropane scaffold provides conformational constraint without stereochemical complexity . This profile supports its use as a starting scaffold for developing CNS-active compounds where both brain penetration and manageable lipophilicity are required. The phenylsulfanyl group offers a metabolically distinct alternative to phenoxy ethers, with a single hydrogen-bond acceptor reducing potential for aqueous trapping [1].

Fragment-Based Drug Discovery (FBDD): Three-Dimensional Fragment Library Component

With an Fsp3 of 0.4 and molecular weight of 179.28 g/mol, this compound qualifies as a Rule-of-Three-compliant fragment for FBDD screening libraries . The geminal cyclopropane core introduces three-dimensionality that is underrepresented in traditional planar fragment collections, while the primary amine provides a synthetic handle for rapid derivatization [1]. Procurement for fragment library expansion is justified by the statistically validated correlation between higher Fsp3 and reduced clinical attrition [2].

Agrochemical Intermediate: Cyclopropylamine Building Block with Enhanced Metabolic Stability Potential

Cyclopropyl groups are widely employed in agrochemical design to improve metabolic stability by blocking oxidative metabolism at benzylic positions . The geminal 1,1-disubstituted cyclopropane in this compound offers a metabolically robust scaffold for synthesizing novel fungicidal or herbicidal candidates where the phenylsulfanyl group may be further oxidized to sulfoxide or sulfone pharmacophores [1]. The intermediate boiling point (290.8 ± 13.0 °C) facilitates purification by distillation during synthesis scale-up [2].

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